molecular formula C9H8N4O2 B12044633 5-Amino-2-(pyridin-4-yl)pyrimidine-4,6-diol

5-Amino-2-(pyridin-4-yl)pyrimidine-4,6-diol

Cat. No.: B12044633
M. Wt: 204.19 g/mol
InChI Key: WMCLMMHWBCAFBQ-UHFFFAOYSA-N
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Description

5-Amino-2-(pyridin-4-yl)pyrimidine-4,6-diol is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(pyridin-4-yl)pyrimidine-4,6-diol typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 4-aminopyridine with a suitable formylating agent, followed by cyclization with guanidine or its derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(pyridin-4-yl)pyrimidine-4,6-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-4,6-dione derivatives, while substitution reactions can produce various substituted pyrimidines .

Scientific Research Applications

5-Amino-2-(pyridin-4-yl)pyrimidine-4,6-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-2-(pyridin-4-yl)pyrimidine-4,6-diol involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antiviral or anticancer activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4,6-dihydroxypyrimidine
  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines
  • 2-Amino-4,6-dichloropyrimidine

Uniqueness

5-Amino-2-(pyridin-4-yl)pyrimidine-4,6-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit higher potency or selectivity in certain applications, making it a valuable compound for further research and development .

Properties

Molecular Formula

C9H8N4O2

Molecular Weight

204.19 g/mol

IUPAC Name

5-amino-4-hydroxy-2-pyridin-4-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C9H8N4O2/c10-6-8(14)12-7(13-9(6)15)5-1-3-11-4-2-5/h1-4H,10H2,(H2,12,13,14,15)

InChI Key

WMCLMMHWBCAFBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NC(=C(C(=O)N2)N)O

Origin of Product

United States

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